The compound (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is a derivative of quinazolinone, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific structure of this compound suggests it may exhibit unique pharmacological effects, making it a candidate for further research in drug development.
This compound falls under the classification of quinazolinones, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives have been studied extensively for their biological activities. The synthesis and evaluation of various quinazolinone derivatives have been reported in literature, demonstrating their potential in treating various diseases, particularly cancer and inflammatory disorders .
The synthesis of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid typically involves several key steps:
The synthesis can utilize various solvents such as ethanol or acetonitrile, and conditions may vary from refluxing to room temperature depending on the specific reaction steps involved. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm structure and purity .
The molecular structure of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid can be represented as follows:
The compound features:
Spectroscopic data such as NMR and NMR provide insights into the chemical environment of protons and carbons within the molecule, aiding in confirming its structure .
(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid can participate in various chemical reactions:
Reactions are generally conducted under controlled conditions (temperature, pH) to optimize yields and minimize side products. The use of catalysts may also enhance reaction rates .
The mechanism by which (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid exerts its biological effects likely involves interaction with specific molecular targets within cells:
Studies have shown that quinazolinone derivatives can affect pathways such as those involving phospholipases and proteases, contributing to their anticancer properties .
Relevant data on solubility and stability can be crucial for formulation development in pharmaceutical applications .
The potential applications of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid include:
The 1,4-dihydroquinazolin-4-one core represents a privileged scaffold in medicinal chemistry due to its structural versatility and capacity for multi-target engagement. This bicyclic system merges a benzene ring with a pyrimidin-4(3H)-one moiety, creating an electron-rich platform for interactions with diverse biological targets. The scaffold's planar geometry facilitates π-π stacking within enzyme binding pockets, while its N1, C2, N3, and carbonyl oxygen serve as hydrogen-bond acceptors/donors [1] [9]. Substituents at the N3, C2, and C6-C8 positions profoundly modulate pharmacodynamic and pharmacokinetic properties, enabling precise optimization of target affinity and selectivity.
The inherent flexibility of the 1,4-dihydroquinazolin-4-one scaffold enables simultaneous modulation of multiple disease-relevant pathways. Derivatives like (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid exemplify this strategy through dual-pathway engagement:
Table 1: Multi-Target Activities of 1,4-Dihydroquinazolinone Derivatives
Compound | AChE IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | Amyloid-β IC₅₀ (μM) | p38α MAPK IC₅₀ (μM) |
---|---|---|---|---|
Reference inhibitor | 0.02 (Donepezil) | 0.09 (Sorafenib) | 1.8 (Curcumin) | 0.05 (SB202190) |
Quinazolinone derivative | 1.8–4.2 | 0.18–0.35 | 2.3–8.1 | 0.18–0.31 |
(2-Isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid | 2.1* | 0.29* | 2.3* | 0.23* |
Data sources: [1] [6] [9]; *Predicted values based on structural analogues
The carboxylic acid moiety in (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid enables COX-2 selectivity through interactions with the enzyme's hydrophilic side pocket—a mechanism shared by the sulfonamide group in celecoxib. Key structural determinants include:
Table 2: Structural Parameters Governing COX-2 Selectivity
Parameter | Celecoxib | (2-Isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid | Role in Selectivity |
---|---|---|---|
Hydrophobic Anchor | p-Tolyl/CF₃ | Isobutyl/C6-C8 quinazolinone | Fills COX-2-specific pocket |
H-Bond Acceptor | Sulfonamide S=O | C4=O carbonyl | Binds Tyr355/Arg120 |
Ionizable Group | Sulfonamide NH | Acetic acid COOH | Interacts with polar side pocket |
Binding Energy (ΔG, kcal/mol) | -10.2 | -9.7 | Drives competitive inhibition |
Computational data: Molecular docking simulations from [6] [9]
The acetic acid linker in (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid enhances conformational flexibility versus rigid celecoxib, potentially improving adaptation to COX-2’s induced-fit binding site. This plasticity may compensate for reduced hydrophobic bulk, maintaining efficacy while minimizing off-target effects [6] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2